Tivantinib - 905854-02-6

Tivantinib

Catalog Number: EVT-287546
CAS Number: 905854-02-6
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tivantinib, initially developed under the name ARQ 197, is a small-molecule kinase inhibitor with potential applications in cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While originally investigated as a highly selective inhibitor of the c-MET receptor tyrosine kinase, recent research has challenged this selectivity, highlighting its interaction with other targets like tubulin and glycogen synthase kinase 3 (GSK3). [, , , , , , , ]

Future Directions
  • Mechanism of Action Elucidation: Further research is needed to fully elucidate the complex mechanism of action of Tivantinib and clarify its interactions with various targets, including c-MET, tubulin, and GSK3. [, , , ]
  • Biomarker Validation: Validating biomarkers that can reliably predict Tivantinib response is crucial for identifying patient populations that are most likely to benefit from treatment. This includes further investigation of MET expression, as well as exploration of other potential biomarkers related to its various mechanisms of action. [, , , , , , ]
  • Drug Resistance Strategies: Developing strategies to overcome Tivantinib resistance, such as combination therapies or approaches to counteract ABCG2-mediated drug efflux, could potentially enhance its therapeutic efficacy. []
  • Off-Target Effects Investigation: A comprehensive evaluation of Tivantinib's off-target effects is crucial for understanding its safety profile and developing strategies to minimize potential adverse events. []
Source and Classification

Tivantinib was originally developed by ArQule, Inc., and has been classified as an antineoplastic agent. It falls under the category of receptor tyrosine kinase inhibitors, specifically targeting c-MET, which is implicated in tumorigenesis, metastasis, and resistance to therapies in various cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of tivantinib involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary methods are not publicly disclosed in detail, the general approach typically includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of a tricyclic aromatic core that is essential for binding to the c-MET receptor.
  2. Functionalization: Subsequent steps involve introducing functional groups that enhance solubility and bioactivity.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels.

The compound's solubility in dimethyl sulfoxide exceeds 10 mM, facilitating its use in biological assays .

Molecular Structure Analysis

Structure and Data

The molecular formula of tivantinib is C20_{20}H22_{22}N4_{4}O, with a molecular weight of approximately 334.42 g/mol. Its structure features a tricyclic aromatic system that is critical for its interaction with the c-MET receptor. The compound's three-dimensional conformation allows it to fit into the ATP-binding pocket of the MET kinase when in its inactive state .

Structural Characteristics

  • Core Structure: A tricyclic aromatic ring.
  • Functional Groups: Includes nitrogen atoms that contribute to its binding affinity.
  • Binding Site: Occupies the ATP-binding cleft of the MET kinase without directly competing with ATP .
Chemical Reactions Analysis

Reactions and Technical Details

Tivantinib's mechanism primarily involves inhibition of c-MET autophosphorylation, a critical step for its activation. The compound binds to the inactive form of c-MET, preventing phosphorylation by ATP. This inhibition leads to downstream effects on cell proliferation and survival pathways.

In vitro studies have demonstrated that tivantinib can induce apoptosis in various cancer cell lines through mechanisms independent of direct c-MET inhibition, suggesting additional pathways may be involved .

Mechanism of Action

Process and Data

Tivantinib exerts its therapeutic effects primarily through:

  1. Inhibition of c-MET Activity: By binding to the inactive form of c-MET, tivantinib prevents its activation and subsequent signaling cascades that promote tumor growth.
  2. Induction of Apoptosis: Tivantinib has been shown to promote mitotic arrest and apoptosis in cancer cells regardless of their MET status .
  3. Cell Cycle Arrest: Studies indicate that tivantinib can block the cell cycle at specific phases (G2/M), further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tivantinib is typically a white to off-white solid.
  • Solubility: Highly soluble in dimethyl sulfoxide; specific solubility data indicates concentrations above 10 mM are achievable.

Chemical Properties

  • Stability: Tivantinib is stable under standard laboratory conditions but should be stored at low temperatures for long-term preservation.
  • Reactivity: The compound is designed to interact specifically with protein kinases, minimizing off-target effects while maximizing therapeutic efficacy.
Applications

Scientific Uses

Tivantinib has been investigated for various applications beyond its initial development for non-small cell lung cancer:

  1. Cancer Therapy: Primarily used in clinical trials targeting solid tumors with high c-MET expression.
  2. Pediatric Oncology: Recent studies have explored its efficacy against neuroblastoma, highlighting its potential role in treating pediatric cancers characterized by MYCN amplification .
  3. Inflammatory Diseases: Emerging research suggests tivantinib may have applications beyond oncology, including potential roles in modulating inflammatory responses through direct targeting of inflammasomes .

Properties

CAS Number

905854-02-6

Product Name

Tivantinib

IUPAC Name

(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1

InChI Key

UCEQXRCJXIVODC-PMACEKPBSA-N

SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Solubility

Soluble in DMSO, not in water

Synonyms

(-)-trans-3-(5,6-dihydro-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidin-2,5-dione
ARQ 197
ARQ-197
ARQ197
tivantini

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.